3-Fluoro-4-nitrobenzenesulfonyl chloride

Catalog No.
S734880
CAS No.
86156-93-6
M.F
C6H3ClFNO4S
M. Wt
239.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitrobenzenesulfonyl chloride

CAS Number

86156-93-6

Product Name

3-Fluoro-4-nitrobenzenesulfonyl chloride

IUPAC Name

3-fluoro-4-nitrobenzenesulfonyl chloride

Molecular Formula

C6H3ClFNO4S

Molecular Weight

239.61 g/mol

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H

InChI Key

AAWFUSFNPBRQDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]

3-Fluoro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₆H₃ClFNO₄S and a CAS number of 86156-93-6. It appears as a pale yellow to light cream solid and has a melting point range of 44 to 48 °C. This compound is characterized by the presence of a fluorine atom at the meta position and a nitro group at the para position relative to the sulfonyl chloride group, which significantly influences its chemical reactivity and biological properties .

FNBS-Cl is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Safety information:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling FNBS-Cl [].
    • Avoid contact with skin, eyes, and clothing [].
    • Handle in a well-ventilated area [].
    • Store in a cool, dry place away from moisture [].

Organic synthesis:

-Fluoro-4-nitrobenzenesulfonyl chloride (FNBS-Cl) is a versatile reagent used in organic synthesis for various purposes, including:

  • Introduction of the fluorosulfonyl (SO2F) group: FNBS-Cl serves as a precursor to introduce the fluorosulfonyl (SO2F) group into organic molecules. This functional group can modify the electronic and lipophilic properties of molecules, making it valuable in medicinal chemistry and material science research [].
  • Protecting group strategy: FNBS-Cl can be employed as a protecting group for alcohols and amines. The SO2F group can be selectively attached to the hydroxyl or amino group, protecting it from undesired reactions during a synthesis. The group can then be easily removed under specific conditions to reveal the original functionality [].

Material science applications:

FNBS-Cl finds applications in material science research due to the unique properties of the introduced fluorosulfonyl group. Some examples include:

  • Synthesis of functional polymers: FNBS-Cl can be used to prepare functional polymers with desired properties, such as improved thermal stability, conductivity, and antifouling properties [].
  • Modification of surfaces: FNBS-Cl can be used to modify the surface properties of materials, such as introducing hydrophobicity or enhancing adhesion between different materials [].

Other research areas:

FNBS-Cl is also explored in other research areas, including:

  • Medicinal chemistry: The introduction of the SO2F group can modulate the biological activity of molecules, making FNBS-Cl a potential tool for developing new drugs [].
  • Radiochemistry: FNBS-Cl can be used to introduce the radioactive isotope fluorine-18 (18F) into molecules for applications in positron emission tomography (PET) imaging [].
, including:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to ortho and para positions on the aromatic ring, facilitating further functionalization.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluoro-4-nitrobenzenesulfonic acid .

The biological activity of 3-fluoro-4-nitrobenzenesulfonyl chloride has been explored in various contexts. It exhibits significant toxicity, particularly as a skin and eye irritant. The compound is classified as hazardous under OSHA standards, indicating potential for severe skin burns and eye damage upon contact . Its reactivity also suggests potential applications in medicinal chemistry, particularly in drug design where selective targeting of biological molecules is required.

Several methods have been reported for synthesizing 3-fluoro-4-nitrobenzenesulfonyl chloride:

  • From 3-Fluoro-4-nitrobenzenesulfonic Acid: This method involves chlorination of the corresponding sulfonic acid using thionyl chloride or phosphorus pentachloride.
  • Via Electrophilic Aromatic Substitution: Starting from 3-fluorobenzenesulfonyl chloride, nitration can be performed using nitric acid to introduce the nitro group .
  • Direct Chlorination: Chlorination of 3-fluoro-4-nitrobenzene under controlled conditions can yield the sulfonyl chloride directly.

3-Fluoro-4-nitrobenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Chemical Research: Utilized in studies involving electrophilic aromatic substitution and nucleophilic attack mechanisms.
  • Proteomics: Employed in labeling and modifying proteins for analytical studies .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-nitrobenzenesulfonyl chlorideC₆H₃ClFNO₄SNitro group at para position; different reactivity
3-Chloro-4-nitrobenzenesulfonyl chlorideC₆H₄ClN₃O₄SChlorine instead of fluorine; altered electronic properties
2-Fluoro-5-nitrobenzenesulfonyl chlorideC₆H₄ClFNO₄SDifferent substitution pattern; unique reactivity profile

The uniqueness of 3-fluoro-4-nitrobenzenesulfonyl chloride lies in its specific arrangement of functional groups that enhance its reactivity compared to similar compounds. The presence of both fluorine and nitro groups at strategic positions allows for distinct electrophilic characteristics that are not present in other analogs .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluoro-4-nitrobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types